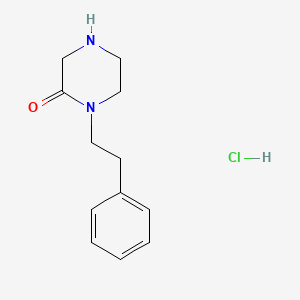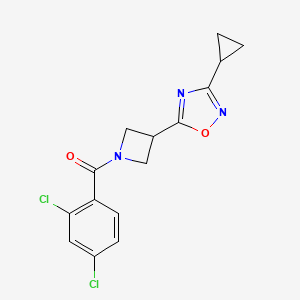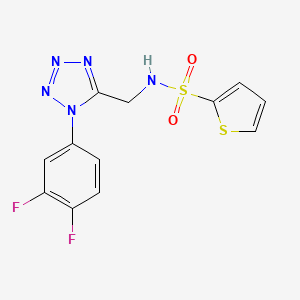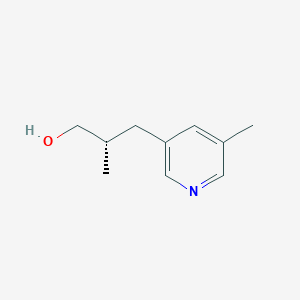![molecular formula C24H26F3NO4 B2646955 (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one CAS No. 2387562-53-8](/img/structure/B2646955.png)
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also includes trifluoromethyl and hydroxyl functional groups, which contribute to its reactivity and potential utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone core through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The oxazolidinone ring can participate in various chemical reactions, potentially modifying the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
- (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one
- (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-thione
Uniqueness: The presence of the trifluoromethyl group and the specific stereochemistry of the compound make it unique compared to other oxazolidinone derivatives. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3NO4/c1-15(2)19-23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)32-21(30)28(19)20(29)16(3)22(4,31)24(25,26)27/h5-16,19,31H,1-4H3/t16-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVMIWCQJDDPOU-BPXKWBHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1C(=O)C(C)C(C)(C(F)(F)F)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H](C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)[C@@](C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2646879.png)

![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2646884.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)
![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)
![1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2646889.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646890.png)
![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)
![4-[4-(Difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid](/img/structure/B2646892.png)


